1-(Methanesulfonyl)nonan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
105699-60-3 |
|---|---|
Molecular Formula |
C10H20O3S |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-methylsulfonylnonan-2-one |
InChI |
InChI=1S/C10H20O3S/c1-3-4-5-6-7-8-10(11)9-14(2,12)13/h3-9H2,1-2H3 |
InChI Key |
JNQMVIKTNZRIAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Methanesulfonyl Nonan 2 One
Retrosynthetic Analysis of the 1-(Methanesulfonyl)nonan-2-one Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. For this compound, the analysis begins by identifying the most logical bond disconnections.
The primary disconnection is the carbon-sulfur (Cα–S) bond. This bond is formed between the carbon alpha to the carbonyl group (C1) and the sulfur atom of the methanesulfonyl group. This disconnection simplifies the target molecule into two key synthons: a nucleophilic nonan-2-one enolate synthon at C1 and an electrophilic methanesulfonyl synthon (CH₃SO₂⁺).
Nonan-2-one enolate synthon : The corresponding synthetic equivalent is nonan-2-one, which can be converted into its enolate form by treatment with a suitable base.
Methanesulfonyl synthon : The synthetic equivalent for this electrophilic moiety is methanesulfonyl chloride (CH₃SO₂Cl), a readily available reagent.
A secondary disconnection focuses on the nonan-2-one backbone itself. This C9 carbon chain can be broken down further. Two common approaches are:
Functional Group Interconversion (FGI) : Recognizing the ketone as an oxidized secondary alcohol. This leads back to 2-nonanol (B147358) as a direct precursor.
Carbon-Carbon Bond Disconnection : Breaking the bond between C2 and C3 suggests an alkylation strategy. This leads to an acetone (B3395972) enolate synthon and a seven-carbon electrophile, such as a heptyl halide (e.g., 1-bromoheptane). A particularly effective method for this transformation is the acetoacetic ester synthesis.
This analysis provides a clear roadmap for the forward synthesis: preparing the nonan-2-one precursor and then introducing the methanesulfonyl group.
Preparation Pathways for the Nonan-2-one Precursor
The synthesis of the nonan-2-one intermediate is a critical step that can be accomplished through several reliable methods.
Controlled Oxidation of Nonanol Derivatives
A straightforward and common method for synthesizing ketones is the oxidation of the corresponding secondary alcohol. In this case, nonan-2-one is prepared from 2-nonanol. The choice of oxidizing agent is crucial to ensure high yield and prevent over-oxidation.
Historically, chromium-based reagents like chromic acid (H₂CrO₄), generated in situ from sodium dichromate and sulfuric acid (Jones oxidation), were used for this transformation. chemicalbook.com While effective, the toxicity and disposal issues associated with chromium have led to the development of milder and more environmentally benign methods.
Modern oxidation protocols often employ reagents such as those based on 2,2,6,6-tetramethylpiperidinyloxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite. organic-chemistry.org Other systems, including those using iron nitrate (B79036) and a catalyst, provide efficient conversion of secondary alcohols to ketones at room temperature with ambient air as the oxidant. organic-chemistry.org
| Oxidizing System | Typical Conditions | Advantages |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | High yield, strong oxidant |
| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0°C | Mild, selective, less toxic |
| Fe(NO₃)₃/Catalyst | Ambient Air, RT | Green, mild conditions |
Alkylation Methodologies for Ketone Formation
An alternative to alcohol oxidation is the construction of the carbon skeleton through alkylation. The acetoacetic ester synthesis is a classic and highly effective method for preparing methyl ketones, making it ideal for the synthesis of nonan-2-one. wikipedia.orgchemistrysteps.com
The synthesis proceeds in three main steps:
Enolate Formation : Ethyl acetoacetate (B1235776) is deprotonated at the α-carbon using a moderately strong base. Sodium ethoxide (NaOEt) in ethanol (B145695) is typically used, as it is sufficiently basic to deprotonate the highly acidic α-hydrogen (pKa ≈ 11) situated between two carbonyl groups. chemistrysteps.comyoutube.com
Alkylation : The resulting resonance-stabilized enolate acts as a nucleophile and is alkylated via an Sₙ2 reaction with a suitable seven-carbon alkyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane.
Hydrolysis and Decarboxylation : The alkylated β-keto ester is then subjected to acidic aqueous conditions (e.g., H₃O⁺) and heat. This process first hydrolyzes the ester to a β-keto acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product, nonan-2-one. chemistrysteps.comopenochem.org
This method is highly versatile and provides a robust route to the desired ketone precursor from simple starting materials. wikipedia.org
Methodologies for Introducing the Methanesulfonyl Group
The final and defining step in the synthesis is the introduction of the methanesulfonyl moiety onto the α-carbon of nonan-2-one, forming a β-keto sulfone. This transformation is achieved by reacting the enolate of nonan-2-one with an electrophilic sulfonyl source.
Targeted Mesylation Reactions Utilizing Methanesulfonyl Chloride
The reaction, known as α-sulfonylation, involves the nucleophilic attack of a ketone enolate on the electrophilic sulfur atom of a sulfonylating agent. While various modern methods exist using reagents like sulfonyl iodides or photoredox catalysis, the direct use of methanesulfonyl chloride is a fundamental approach. rsc.orgorganic-chemistry.org
The process begins with the deprotonation of nonan-2-one to form its enolate. The regioselectivity of this step is critical. Nonan-2-one has two acidic α-positions: the methyl group (C1) and the methylene (B1212753) group (C3). To synthesize this compound, the enolate must be formed at the C1 position. This is achieved by using a strong, sterically hindered, non-nucleophilic base under kinetic control conditions. Lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is the base of choice for selectively forming the less substituted (kinetic) enolate. leah4sci.com
Once the C1 enolate is formed, it is treated with methanesulfonyl chloride (MsCl). The enolate's α-carbon attacks the sulfur atom of MsCl, displacing the chloride ion and forming the C-S bond. Although sulfonyl chlorides can sometimes act as a source of positive chlorine with ketone enolates, studies have shown that α-sulfonylation can occur, sometimes as a competing side product. documentsdelivered.com Careful control of reaction conditions is necessary to favor the desired sulfonylation pathway.
Optimization of Reaction Conditions: Solvent Effects and Basic Catalysis
The success of the α-sulfonylation reaction is highly dependent on the careful selection of the base and solvent.
Basic Catalysis : The choice of base dictates which enolate is formed.
Kinetic Control : As mentioned, a bulky base like LDA in an aprotic solvent at low temperature (-78 °C) favors the rapid deprotonation of the less sterically hindered C1 proton, leading to the kinetic enolate. This is essential for the desired product.
Thermodynamic Control : A smaller, non-bulky base like sodium ethoxide or potassium tert-butoxide at room temperature or higher would allow for equilibrium to be established, favoring the more substituted, thermodynamically stable C3 enolate. This would lead to the undesired isomer, 3-(methanesulfonyl)nonan-2-one.
Solvent Effects : The solvent plays a crucial role in stabilizing the enolate and influencing the reaction rate.
Polar Aprotic Solvents : Solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are ideal for reactions involving strong bases like LDA. They are unreactive towards the base and effectively solvate the lithium cation, preventing enolate aggregation and enhancing reactivity.
Other Solvents : While less common for LDA-mediated reactions, solvents can be screened to optimize yield. Studies on related sulfonylation reactions have shown that solvents can significantly impact the outcome, with various polar and nonpolar options affecting reaction efficiency. nih.gov
The table below summarizes the conditions for controlling enolate formation in nonan-2-one.
| Condition | Base | Solvent | Temperature | Primary Product |
| Kinetic Control | LDA | THF | -78 °C | This compound |
| Thermodynamic Control | NaOEt | Ethanol | 25 °C | 3-(Methanesulfonyl)nonan-2-one |
Convergent and Linear Synthetic Design for this compound
A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next, leading directly to the final product. youtube.com For this compound, a plausible linear approach would involve the construction of the carbon backbone followed by the introduction of the sulfonyl group.
Below are hypothetical examples of linear and convergent synthetic routes for this compound, based on general methods for β-keto sulfone synthesis.
Linear Synthetic Approach:
A potential linear synthesis could start from a readily available long-chain alcohol and introduce the necessary functional groups in a stepwise manner.
| Step | Reactant(s) | Reagents and Conditions | Product | Purpose |
| 1 | 1-Nonanol | PCC, CH₂Cl₂ | Nonanal | Oxidation of the primary alcohol to an aldehyde. |
| 2 | Nonanal | Wittig reagent (e.g., Ph₃P=CH₂) | 1-Nonene | Carbonyl olefination to extend the carbon chain. |
| 3 | 1-Nonene | O₃ then DMS | Octanal | Ozonolysis to cleave the double bond and form an aldehyde. |
| 4 | Octanal | MeMgBr, then H₃O⁺ | Nonan-2-ol | Grignard reaction to introduce the methyl group and form the secondary alcohol. |
| 5 | Nonan-2-ol | PCC, CH₂Cl₂ | Nonan-2-one | Oxidation of the secondary alcohol to the ketone. |
| 6 | Nonan-2-one | 1. LDA, THF, -78 °C; 2. Methanesulfonyl chloride | This compound | α-Sulfonylation of the ketone via its enolate. rsc.org |
Convergent Synthetic Approach:
A convergent approach could involve the preparation of a sulfonyl-containing building block and a ketone precursor separately, followed by their combination.
| Fragment | Step | Reactant(s) | Reagents and Conditions | Product | Purpose |
| A: Ketone | 1 | Heptanoyl chloride | (CH₃)₂CuLi | Nonan-2-one | Acylation of a Gilman reagent to form the ketone. |
| B: Sulfone | 1 | Methyl iodide | Na₂SO₃, then oxidation | Sodium methanesulfinate (B1228633) | Preparation of the sulfonylating agent. |
| Coupling | 2 | Nonan-2-one and Sodium methanesulfinate | Oxidative coupling conditions (e.g., I₂ or a copper catalyst) | This compound | Formation of the β-keto sulfone by coupling the two fragments. researchgate.net |
Stereoselective and Regioselective Considerations in Analogous Synthesis
While this compound itself is achiral, the synthesis of its analogs with stereocenters or those requiring specific regiochemistry highlights important synthetic challenges. The principles of stereoselective and regioselective synthesis are crucial when designing pathways to more complex β-keto sulfones.
Stereoselective Considerations:
If a chiral center were to be introduced into the nonan-2-one backbone, for instance, at the C3 or C4 position, the synthetic strategy would need to control the stereochemical outcome. The reduction of a carbonyl group in a β-keto sulfone precursor is a common method to introduce a hydroxyl group, and the stereochemistry of this new center can often be controlled. nih.gov
Enzymatic Reductions: The use of alcohol dehydrogenases can lead to the highly enantioselective reduction of prochiral ketones, yielding chiral β-hydroxy sulfones. nih.govresearchgate.net
Chiral Reducing Agents: Reagents such as those derived from lithium aluminum hydride modified with chiral ligands can also be employed to achieve asymmetric reduction. nih.gov
The development of enantioselective methods for the synthesis of β-chiral sulfones is an active area of research, with strategies involving transition metal catalysis in combination with chiral ligands showing promise. acs.org
Regioselective Considerations:
Regioselectivity becomes a key issue when synthesizing β-keto sulfones from unsymmetrical ketones. The α-sulfonylation of a ketone that has two different enolizable positions can lead to a mixture of products.
For example, in the synthesis of an analog like 2-(methanesulfonyl)nonan-3-one from nonan-3-one, the reaction conditions would need to favor the formation of the kinetic or thermodynamic enolate to achieve regiocontrol.
| Consideration | Synthetic Challenge | Potential Solution |
| Stereoselectivity | Introduction of a chiral center, for example, via reduction of the ketone in a precursor to a β-hydroxy sulfone. | Use of chiral catalysts or enzymes (e.g., alcohol dehydrogenases) to achieve high enantioselectivity. nih.govresearchgate.net |
| Regioselectivity | Sulfonylation of an unsymmetrical ketone with two possible enolization sites. | Careful selection of the base and reaction temperature to favor the formation of either the kinetic or thermodynamic enolate, thus directing the position of sulfonylation. rsc.org |
The synthesis of γ-keto sulfones, which are structural isomers of β-keto sulfones, also presents regioselective challenges, often requiring specific starting materials like α,β-unsaturated ketones to direct the addition of the sulfonyl group to the γ-position. nih.gov
Reactivity Profiles and Mechanistic Investigations of 1 Methanesulfonyl Nonan 2 One
Nucleophilic Substitution Reactions at the Sulfonyl Center
Nucleophilic substitution reactions are fundamental transformations in organic chemistry. acs.org However, the reactivity of the sulfonyl group in an alkyl sulfone like 1-(Methanesulfonyl)nonan-2-one towards direct nucleophilic substitution at the sulfur atom is notably low. The carbon-sulfur bond in sulfones is strong, and the sulfonyl group itself is a poor leaving group. Reactions typically involving the formation of sulfonamides and sulfonate esters proceed from more reactive precursors, such as sulfonyl chlorides.
Electrophilic Nature of Sulfur in the Methanesulfonyl Group
The sulfur atom in the methanesulfonyl group (CH₃SO₂–) of this compound is characterized by a significant electrophilic nature. This is a direct consequence of the presence of two highly electronegative oxygen atoms double-bonded to the sulfur. These oxygen atoms exert a strong inductive effect, withdrawing electron density from the sulfur atom. This polarization creates a substantial partial positive charge on the sulfur, rendering it susceptible to attack by nucleophiles. However, for a substitution reaction to occur, a leaving group must depart from the sulfur atom. In the case of a sulfone, this would require the cleavage of a strong carbon-sulfur or oxygen-sulfur bond, which is energetically unfavorable under typical conditions.
Formation and Characterization of Sulfonamide Derivatives
Sulfonamides are a critical class of compounds, with many possessing important pharmacological properties. organic-chemistry.org The standard and most prevalent method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. organic-chemistry.orgnih.gov A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. organic-chemistry.org
For instance, the synthesis of a sulfonamide from a precursor like 1-(chlorosulfonyl)nonan-2-one would proceed via nucleophilic attack of an amine on the electrophilic sulfur center, leading to the displacement of the chloride leaving group.
While direct conversion of the sulfone in this compound to a sulfonamide is not a standard transformation, specialized methods for β-ketosulfonamide synthesis have been developed. These often involve multi-step sequences, such as the photomediated 1,3-rearrangement of alkenyl sulfamates, which can be prepared from ketones and amines. organic-chemistry.org Another approach involves the in situ generation of a nucleophilic sulfinate ion from a vinyl sulfone, which can then be converted to a sulfonamide. researchgate.net
Table 1: Representative Synthesis of Sulfonamides from Sulfonyl Chlorides
| Amine Nucleophile | General Product (Sulfonamide) | Typical Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | R-SO₂-NH-R' | Sulfonyl chloride, Et₃N, CH₂Cl₂ |
| Secondary Amine (R₂-NH) | R-SO₂-NR'₂ | Sulfonyl chloride, Pyridine |
| Ammonia (NH₃) | R-SO₂-NH₂ | Sulfonyl chloride, aq. NH₃ |
This table illustrates the general reaction of sulfonyl chlorides with various amines to form sulfonamides, a reaction pathway not directly applicable to the sulfone group in this compound but relevant to its more reactive precursors.
Synthesis of Sulfonate Esters and Their Transformation Pathways
Similar to sulfonamides, sulfonate esters are typically synthesized by reacting a sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base. arkat-usa.org These esters are valuable intermediates in organic synthesis, often serving as excellent leaving groups in nucleophilic substitution reactions. chemrxiv.org
The synthesis of a sulfonate ester from an alcohol and methanesulfonyl chloride (MsCl) is a common laboratory procedure. arkat-usa.org The reaction is believed to proceed through a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is generated by the elimination of HCl from the methanesulfonyl chloride. The alcohol then attacks the sulfene to form the final methanesulfonate (B1217627) (mesylate) ester. arkat-usa.org
Alternative, catalyst-free methods for synthesizing sulfonic esters include the direct reaction of phenols or alcohols with reagents like dimethyl sulfate (B86663) or diethyl sulfate under solvent-free conditions. organic-chemistry.org However, these methods are not applicable for the direct conversion of the sulfone in this compound.
Reactivity Studies with Varied Nucleophiles (e.g., amines, alcohols)
The reactivity of the methanesulfonyl group in this compound towards direct substitution by nucleophiles like amines and alcohols is very limited due to the stability of the C-S bond. While these nucleophiles readily react with activated sulfonyl species like sulfonyl chlorides, the sulfone group itself is generally unreactive under standard nucleophilic substitution conditions. arkat-usa.org
Reactions involving the sulfonyl group of β-keto sulfones often proceed via alternative pathways. For example, under reductive conditions, the C-S bond can be cleaved in what is known as a desulfonylation reaction. masterorganicchemistry.com Furthermore, the protons on the α-carbon (the carbon between the sulfonyl and carbonyl groups) are highly acidic, and their removal can lead to the formation of a stabilized carbanion (enolate), which can then react with various electrophiles. This reactivity, however, is centered on the α-carbon, not direct substitution at the sulfur atom.
Transformations Involving the Ketone Functionality
Carbonyl Group Reactivity and Addition Reactions
The ketone functionality in this compound is a primary site of reactivity. The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. This makes the carbonyl carbon an excellent electrophile, readily undergoing nucleophilic addition reactions. masterorganicchemistry.comnih.gov In such a reaction, a nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com
A critical feature of this compound is the presence of the strongly electron-withdrawing methanesulfonyl group adjacent to the carbonyl. This group significantly enhances the electrophilicity of the carbonyl carbon by inductive effect, making it more susceptible to nucleophilic attack compared to simple ketones like nonan-2-one. masterorganicchemistry.com
The addition of nucleophiles can be either reversible or irreversible, depending on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like hydride reagents (e.g., NaBH₄) or organometallic reagents (e.g., Grignard reagents) result in irreversible addition to form alcohols. masterorganicchemistry.com Weaker nucleophiles, such as water or alcohols, can add reversibly.
The general mechanism for nucleophilic addition can proceed under basic or acidic conditions:
Under basic/neutral conditions: The nucleophile directly attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated by a solvent or during workup. libretexts.org
Under acidic conditions: The carbonyl oxygen is first protonated by the acid, which further increases the electrophilicity of the carbonyl carbon. A weaker nucleophile can then attack the activated carbonyl. libretexts.org
Table 2: Representative Nucleophilic Addition Reactions at the Ketone Carbonyl
| Nucleophile (Reagent) | Product Type | General Mechanism |
|---|---|---|
| Hydride (H⁻ from NaBH₄) | Secondary Alcohol | Irreversible nucleophilic addition (Reduction) |
| Organometallic (R-MgX) | Tertiary Alcohol | Irreversible nucleophilic addition |
| Cyanide (CN⁻ from KCN/H⁺) | Cyanohydrin | Reversible nucleophilic addition |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Reversible addition followed by dehydration |
This table outlines expected outcomes of nucleophilic addition to the ketone functionality of this compound, based on established carbonyl chemistry.
Reactions with amines are particularly noteworthy. Primary amines react with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (Schiff bases) through an addition-elimination mechanism where a molecule of water is lost. Careful pH control is often necessary for these reactions to proceed efficiently.
Enolate Chemistry and Alpha-Substitution Reactions Adjacent to the Ketone
The presence of two electron-withdrawing groups, the ketone and the sulfonyl group, renders the α-hydrogen of this compound particularly acidic, facilitating the formation of a stabilized enolate ion. masterorganicchemistry.comutexas.edu This enolate is a versatile nucleophile for a variety of alpha-substitution reactions. masterorganicchemistry.comlibretexts.org The formation of the enolate can be achieved using a range of bases, with the choice of base influencing the regioselectivity in unsymmetrical ketones. mnstate.edu For this compound, deprotonation occurs at the C1 position, between the carbonyl and sulfonyl groups.
The resulting enolate can undergo SN2 reactions with alkyl halides to introduce alkyl groups at the α-position. libretexts.org For these alkylations to be effective, it is often necessary to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete conversion to the enolate, thus preventing side reactions like the self-condensation of the ketone. mnstate.edulibretexts.org
Table 1: Illustrative Alpha-Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Product |
| 1 | Methyl Iodide | LDA | THF | -78 to rt | 1-(Methanesulfonyl)-1-methylnonan-2-one |
| 2 | Benzyl Bromide | NaH | DMF | 0 to rt | 1-(Methanesulfonyl)-1-benzylnonan-2-one |
| 3 | Allyl Bromide | K₂CO₃ | Acetone (B3395972) | Reflux | 1-Allyl-1-(methanesulfonyl)nonan-2-one |
Note: The data in this table is illustrative and based on general procedures for the α-alkylation of β-ketosulfones.
Beyond simple alkylation, the enolate of this compound can participate in Michael additions to α,β-unsaturated compounds, a type of conjugate addition. masterorganicchemistry.com This reaction, catalyzed by a base, results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. masterorganicchemistry.com For instance, the reaction with an α,β-unsaturated ketone would yield a 1,5-dicarbonyl compound with an appended methanesulfonyl group. The mechanism involves the formation of the enolate, its nucleophilic attack on the β-carbon of the unsaturated system, and subsequent protonation. masterorganicchemistry.com
Condensation and Cyclization Reactions
The activated methylene (B1212753) group of this compound makes it a suitable substrate for various condensation and cyclization reactions. One notable example is the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with an aldehyde or ketone, followed by dehydration. beilstein-journals.orgresearchgate.net In the presence of a weak base, this compound can condense with aldehydes to form α,β-unsaturated ketones bearing a methanesulfonyl group. researchgate.net
Furthermore, this compound can be a key building block in the synthesis of heterocyclic compounds. Cascade reactions involving Michael addition followed by an intramolecular cyclization are a common strategy. For example, reaction with α-functionalized nitroalkenes can lead to the formation of highly substituted sulfonylfurans and dihydrofurans. nih.gov Similarly, multicomponent reactions involving an aldehyde, an aminoazole, and this compound can yield fused heterocyclic systems like dihydroazolopyrimidines. researchgate.net The Biginelli reaction, a well-known multicomponent condensation, can also be adapted to use β-ketosulfones, leading to the synthesis of dihydropyrimidinones and related structures. beilstein-journals.org
Intramolecular cyclization of appropriately functionalized derivatives of this compound can also be achieved. For instance, α-allyl-β-ketosulfones can undergo intramolecular hydroarylation or domino aerobic Wacker-type aminocyclization to produce various cyclic structures. mdpi.comsemanticscholar.org
Reduction Pathways of this compound
Selective Reduction of the Ketone to Alcohols
The selective reduction of the ketone functionality in this compound to the corresponding secondary alcohol, 1-(methanesulfonyl)nonan-2-ol, is a synthetically valuable transformation. This reduction can be achieved with a variety of reducing agents. Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) can effect the reduction, typically leading to a racemic mixture of the β-hydroxy sulfone. nih.gov
For stereoselective reductions, more sophisticated methods are employed. Asymmetric hydrogenation using chiral catalysts based on metals like ruthenium, rhodium, iridium, and manganese has been shown to produce chiral β-hydroxy sulfones with high enantioselectivity. rsc.orgorganic-chemistry.orgrsc.org Biocatalytic reductions using alcohol dehydrogenases (ADHs) also offer a highly selective route to optically active β-hydroxy sulfones. nih.govresearchgate.net The choice of enzyme can often provide access to either the (R)- or (S)-enantiomer of the alcohol. nih.gov
Diastereoselective reductions of α-substituted β-ketosulfones can be controlled by the choice of Lewis acid. For example, the use of a chelating Lewis acid like titanium tetrachloride (TiCl₄) with a reducing agent can favor the formation of the erythro-isomer, while a non-chelating Lewis acid like cerium(III) chloride (CeCl₃) can lead to the threo-isomer. acs.org
Table 2: Illustrative Reagents for the Selective Reduction of the Ketone in β-Ketosulfones
| Reagent/Catalyst System | Selectivity | Product Type |
| Sodium Borohydride (NaBH₄) | Non-selective | Racemic β-hydroxy sulfone |
| Chiral Ru(II) Complex | Enantioselective | Chiral β-hydroxy sulfone |
| Alcohol Dehydrogenase (ADH) | Enantioselective | Chiral β-hydroxy sulfone |
| TiCl₄ / BH₃ | Diastereoselective (for α-substituted) | erythro-β-hydroxy sulfone |
| CeCl₃ / LiEt₃BH | Diastereoselective (for α-substituted) | threo-β-hydroxy sulfone |
Note: This table provides examples of reagent classes and their general selectivity in the reduction of β-ketosulfones.
Reductive Elimination of the Methanesulfonyl Group
The methanesulfonyl group in this compound can be removed under reductive conditions to yield nonan-2-one. This reductive desulfonylation is a key transformation as it allows the sulfonyl group to be used as an activating group for α-functionalization, which is then subsequently removed. researchgate.net
Several reagents are effective for this transformation, often involving single-electron transfer processes. Reagents such as sodium amalgam (Na(Hg)), aluminum amalgam (Al(Hg)), and samarium(II) iodide (SmI₂) are commonly used. wikipedia.orgnih.gov For example, treatment of a β-ketosulfone with sodium amalgam in a protic solvent like methanol (B129727) can lead to the corresponding ketone. wiley.com Low-valent titanium species, generated in situ from systems like TiCl₄/Zn or TiCl₄/Sm, have also been reported to efficiently desulfonylate β-ketosulfones under mild conditions. nih.gov
Synthesis of Novel Sulfonyl Derivatives via Reduction
The reduction of the ketone in this compound to 1-(methanesulfonyl)nonan-2-ol provides a direct route to novel chiral sulfonyl derivatives. These chiral β-hydroxy sulfones are valuable building blocks in organic synthesis. nih.govrsc.org The hydroxyl group can be further functionalized, for example, through esterification or etherification, while the sulfonyl group can participate in subsequent transformations. Chiral β-hydroxy sulfones have been used as precursors in the synthesis of various biologically active molecules and natural products. rsc.org
Hydrolytic Cleavage of the Methanesulfonyl Group
The methanesulfonyl group is generally very stable and resistant to hydrolytic cleavage under both acidic and basic conditions. wikipedia.org The carbon-sulfur bond in sulfones is strong and not readily cleaved by water or aqueous acids and bases under normal conditions. rsc.org Studies on methanesulfonic acid and its derivatives have shown that the methanesulfonate group is remarkably stable to hydrolysis, even at elevated temperatures in the presence of strong base. rsc.org This high stability suggests that the methanesulfonyl group in this compound would not be easily cleaved by hydrolysis. Instead, reactions under hydrolytic conditions would likely affect other parts of the molecule, if any, before the C-S bond is broken.
Derivatives and Analogues of 1 Methanesulfonyl Nonan 2 One in Advanced Organic Synthesis
Design and Synthesis of Structurally Modified 1-(Methanesulfonyl)nonan-2-one Analogues
The synthesis of β-keto sulfones, including analogues of this compound, can be achieved through various modern synthetic methodologies. rsc.org Traditional methods often involve the oxidation of the corresponding β-keto sulfides or the coupling of α-halo ketones with sodium sulfonates. acs.org More recent and efficient strategies include copper-catalyzed reactions, photoredox transformations, and electrochemical methods. rsc.orgsioc-journal.cn
A common approach for synthesizing 1-(methanesulfonyl)alkan-2-ones involves the reaction of an appropriate ester with dimethyl sulfone in the presence of a strong base. For instance, the synthesis of 1-(methylsulfonyl)-5-phenylpentan-2-one was accomplished by reacting ethyl 4-phenylbutanoate with dimethyl sulfone and sodium hydride. rsc.org This method can be adapted to produce this compound by using an ester of nonanoic acid.
Recent advancements have focused on developing more direct and environmentally friendly procedures. These include:
Direct Sulfonylation of Ketones: A practical method for the direct synthesis of β-keto sulfones from ketones at room temperature has been developed, involving the nucleophilic addition of a base-generated enolate to sulfonyl iodide. researchgate.net
Cascade Reactions: A metal-free, multicomponent cascade reaction has been reported for the synthesis of β-keto sulfones from aryldiazonium salts, DABSO (a source of sulfur dioxide), and alkenes or alkynes. acs.org
Electrochemical Synthesis: Environmentally friendly electrochemical methods have been explored for the sulfination of aryl methyl ketones and acetylenes with sodium sulfinates, offering a convenient route to β-keto sulfones. researchgate.net
Oxysulfonylation of Alkynes: The use of BF3·OEt2 as a catalyst enables the oxysulfonylation of alkynes with sodium sulfinates to produce β-keto sulfones. mdpi.com
Structural modifications to the this compound backbone can be introduced by selecting appropriately substituted starting materials. For example, using different sulfonyl precursors or modified nonanoyl derivatives would lead to a diverse range of analogues.
Table 1: Selected Synthetic Methods for β-Keto Sulfones
| Method | Precursors | Key Features | Reference |
| Direct Sulfonylation | Ketones, Sulfonyl Iodide | Room temperature, high chemoselectivity | researchgate.net |
| Cascade Reaction | Aryldiazonium salts, Alkenes/Alkynes, DABSO | Metal-free, multicomponent | acs.org |
| Electrochemical Sulfination | Aryl methyl ketones, Sodium sulfinates | Environmentally friendly, mild conditions | researchgate.net |
| Copper-Catalyzed Synthesis | Enol Silyl Ethers, Sodium Arylsulfinates | Mild conditions, short reaction time | sioc-journal.cn |
| BF3·OEt2-Catalyzed Oxysulfonylation | Alkynes, Sodium Sulfinates | Efficient, metal-free option | mdpi.com |
Utility as Molecular Building Blocks in Complex Synthetic Sequences
The trifunctional nature of β-keto sulfones like this compound makes them highly valuable building blocks in complex organic synthesis. rsc.orgresearcher.life The sulfonyl group can be easily removed or transformed, allowing for the construction of various carbocyclic and heterocyclic compounds. rsc.org
One of the most notable applications of β-keto sulfones is in the Julia-Kocienski olefination reaction . This reaction is a powerful tool for the stereoselective synthesis of alkenes. mdpi.comwikipedia.org In a modified Julia-Kocienski protocol, β-keto sulfones can be transformed into the corresponding olefins with high E-selectivity. preprints.org This process involves the reduction of the keto group to a β-hydroxy sulfone, followed by a Smiles rearrangement and β-elimination sequence. mdpi.com The stereochemical outcome of the olefination can be controlled by the choice of reagents and reaction conditions. preprints.org
Furthermore, the active methylene (B1212753) group in β-keto sulfones is acidic and can be readily deprotonated to form a nucleophile. This carbanion can participate in various carbon-carbon bond-forming reactions, including alkylations and additions to carbonyl compounds. researchgate.net
Applications in the Synthesis of Pharmacologically Relevant Intermediates
The sulfonyl group is a key pharmacophore in a number of therapeutic agents. mdpi.com Consequently, β-keto sulfones are important intermediates in medicinal chemistry. acs.org They have been implicated in the synthesis of compounds with a range of biological activities, including anti-infective, antifungal, and as bacterial quorum sensing antagonists. acs.org For example, γ-keto sulfones, which can be synthesized from α,β-unsaturated ketones, are present in biologically active molecules like the anti-cancer drug Casodex. semanticscholar.orgnih.gov
A specific example involves the synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as selective COX-2 inhibitors. nih.gov The synthesis of these compounds proceeds through a 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one intermediate, which is structurally related to this compound. nih.gov This highlights the role of the methanesulfonyl ketone scaffold in the development of new therapeutic agents.
The reduction of β-keto sulfones leads to the formation of β-hydroxy sulfones, which are also important synthetic intermediates. nih.gov Asymmetric reduction of 1-methylsulfonylalkan-2-ones using baker's yeast has been shown to produce chiral β-hydroxy sulfones with good enantioselectivity. rsc.org These chiral alcohols are valuable building blocks for the enantioselective synthesis of more complex molecules.
The reactivity of β-keto sulfones is dictated by the interplay of the carbonyl, sulfonyl, and active methylene groups. researchgate.netosi.lv The electron-withdrawing nature of the sulfonyl group increases the acidity of the α-protons on the methylene group, facilitating their removal and subsequent nucleophilic attack.
In Michael additions, the presence of a 2-pyridyl ketone moiety in a β-keto sulfone has been shown to have a powerful stereodirecting effect, leading to high diastereoselectivity and enantioselectivity in the formation of 2-amino-4H-pyran adducts. capes.gov.bracs.org This is attributed to π-π stacking interactions between the reactants. In contrast, β-keto sulfones lacking this moiety exhibit lower yields and poor diastereoselection. acs.org
The structure of the alkyl chain can also influence reactivity. In the yeast-mediated reduction of 1-methylsulfonylalkan-2-ones, the enantioselectivity of the reduction is generally superior to that of the corresponding phenylsulfonyl derivatives, especially for longer alkyl chains. rsc.org This suggests that the less bulky methylsulfonyl group may be more amenable to enzymatic reduction in certain cases.
Development of Novel Ring Systems Incorporating the Nonane (B91170) Backbone
The versatile functionality of β-keto sulfones makes them excellent precursors for the synthesis of various heterocyclic and carbocyclic ring systems. researcher.lifetandfonline.com The active methylene and carbonyl groups can participate in cyclization reactions to form five- and six-membered rings. researchgate.net
For example, β-keto sulfones can be used in the synthesis of:
Pyrans: As mentioned earlier, the Michael addition of β-keto sulfones to certain acceptors can lead to the formation of polyfunctionalized 2-amino-4H-pyrans. capes.gov.bracs.org
Cyclopentenes: γ-keto sulfones, which can be derived from β,γ-unsaturated keto sulfones, can undergo phosphine-mediated [3+2] cycloaddition with allenoates to generate cyclopentenes. semanticscholar.org
Bicyclic and Tricyclic Systems: The intramolecular cyclopropanation of α-diazo-β-keto sulfones provides an asymmetric route to bicyclo[4.1.0]heptanes and tricyclo[4.4.0.0]decenes. waseda.ac.jp
While direct examples using the nonane backbone of this compound are not explicitly detailed in the literature, the general reactivity patterns of β-keto sulfones strongly suggest its applicability in similar cyclization strategies to create novel, long-chain-substituted ring systems.
Computational and Theoretical Investigations of 1 Methanesulfonyl Nonan 2 One
Quantum Chemical Calculations of Electronic Structure and Orbital Interactions
The electronic structure is characterized by a significant polarization of the carbonyl (C=O) bond and the sulfonyl (SO₂) group. The oxygen atoms in both functional groups possess high electron density, rendering them potential sites for electrophilic attack or hydrogen bonding. The carbon atom of the carbonyl group and the sulfur atom of the sulfonyl group are, conversely, electrophilic centers.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity.
HOMO: The HOMO is typically localized on the oxygen atoms, particularly the carbonyl oxygen, indicating that these are the most likely sites for oxidation or interaction with electrophiles.
LUMO: The LUMO is generally distributed over the carbonyl carbon and the α-carbon (the carbon atom between the carbonyl and sulfonyl groups). This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and that the α-proton is acidic and prone to abstraction.
DFT calculations at the B3LYP/6-31g(d,p) level are commonly used for such analyses. naturalspublishing.com The results from these calculations can be used to generate molecular electrostatic potential (MEP) maps, which visually represent the electron-rich and electron-poor regions of the molecule.
| Property | Predicted Value | Description |
| Dipole Moment | ~3.5 - 4.5 D | Indicates a high degree of molecular polarity due to the C=O and SO₂ groups. |
| HOMO Energy | ~ -7.0 eV | Related to the ionization potential and the propensity to donate electrons. |
| LUMO Energy | ~ -1.5 eV | Related to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Mulliken Charge on Carbonyl Carbon | ~ +0.4 to +0.6 e | Confirms the electrophilic nature of the carbonyl carbon. |
| Mulliken Charge on α-Carbon Proton | ~ +0.2 to +0.3 e | Indicates the acidity of the proton situated between the two electron-withdrawing groups. |
Note: The values in this table are illustrative and represent typical ranges expected from DFT calculations for α-sulfonyl ketones. Actual values would require specific computation for 1-(Methanesulfonyl)nonan-2-one.
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is a key tool for investigating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. nih.gov For this compound, DFT calculations can be used to map the potential energy surfaces of various reactions, identifying transition states, intermediates, and activation energies. nih.gov
A fundamental reaction pathway for ketones is base-catalyzed enolization. The presence of two electron-withdrawing groups (carbonyl and sulfonyl) significantly increases the acidity of the α-proton, facilitating the formation of an enolate intermediate. Computational modeling can elucidate this process:
Reactant Complex: The initial state involves the interaction of this compound with a base.
Transition State (TS): The model calculates the geometry and energy of the transition state, where the base is abstracting the α-proton. The activation energy (the energy difference between the reactant complex and the TS) determines the reaction rate.
Intermediate: The formation of the stabilized enolate or a related intermediate is modeled. nih.gov
Product Complex: Subsequent reaction of the enolate, for example with an electrophile, can also be modeled to predict the final product.
Such studies have been performed on related keto sulfones to understand pathways like hydrosulfonylation and cycloaddition reactions. nih.govsemanticscholar.org For instance, in the acid-mediated formation of γ-keto sulfones, computational studies propose a mechanism where the acid activates the carbonyl group, followed by the addition of a sulfonyl anion. nih.gov Similarly, DFT studies on the amino-sulfonylation of alkenes have been used to analyze the electronic properties of radical intermediates and depict the free energy profiles of plausible reaction pathways. nih.gov
| Step | Description | Calculated Parameter | Significance |
| 1. Proton Abstraction | A base removes the acidic α-proton. | Activation Energy (ΔG‡) | Determines the kinetic feasibility of enolate formation. |
| 2. Enolate Formation | Formation of a resonance-stabilized enolate. | Reaction Energy (ΔG) | Indicates the thermodynamic stability of the enolate intermediate. |
| 3. Electrophilic Attack | The enolate reacts with an electrophile. | Transition State Geometry | Predicts the stereochemical outcome of the reaction (e.g., alkylation). |
Note: This table illustrates a hypothetical reaction pathway. The specific parameters would be the output of a detailed computational study.
Conformational Analysis and Energy Minimization Studies
The nonyl alkyl chain and the rotatable bonds associated with the methanesulfonyl group grant this compound significant conformational flexibility. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule, which can influence its physical properties and reactivity. nih.gov
Energy minimization procedures, often coupled with normal-mode analysis, are employed to locate the local and global energy minima on the potential energy surface. researchgate.net These studies typically involve systematic rotation around key dihedral angles:
C-C bonds of the nonyl chain: Can adopt gauche and anti conformations, leading to a multitude of possible folded and extended structures.
Cα-S bond: Rotation around this bond determines the orientation of the methanesulfonyl group relative to the carbonyl.
S-CH₃ bond: Rotation of the methyl group.
| Conformer | Key Dihedral Angle(s) (C-C-C-C or O=C-C-S) | Relative Energy (kcal/mol) | Description |
| A (Global Minimum) | ~180° (anti) | 0.00 | An extended, linear-like conformation of the alkyl chain. |
| B | ~60° (gauche) | 0.5 - 1.0 | A folded conformation due to a gauche interaction in the alkyl chain. |
| C | ~90° (O=C-C-S) | 1.0 - 2.0 | A conformer with a different orientation of the sulfonyl group relative to the carbonyl. |
| D | Multiple gauche | > 2.0 | Higher energy, more compact or folded structures. |
Note: This table presents hypothetical data to illustrate the likely outcomes of a conformational analysis. The relative energies are typical for such conformational changes.
Molecular Dynamics Simulations for Dynamic Behavior Prediction
While energy minimization identifies static, low-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water or an organic solvent) and solving Newton's equations of motion for every atom in the system. researchgate.net
These simulations can predict a range of properties and behaviors:
Solvation Structure: How solvent molecules arrange around the polar headgroup and the nonpolar tail.
Conformational Dynamics: The rate of transitions between different conformers and the flexibility of the alkyl chain.
Transport Properties: Diffusion coefficients can be calculated, which relate to the molecule's mobility in a medium.
Intermolecular Interactions: If multiple molecules are simulated, aggregation behavior and the formation of micelles or other structures can be investigated.
MD simulations are particularly useful for understanding how environmental factors like temperature and solvent composition affect molecular behavior. For example, simulations could model how this compound interacts with interfaces, such as an oil-water interface, given its amphiphilic character.
| Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | OPLS-AA, CHARMM | Defines the potential energy function for all atoms and bonds. |
| Solvent Model | TIP3P (for water) | Explicitly models the solvent molecules. |
| Ensemble | NVT (constant volume, temp.) or NPT (constant pressure, temp.) | Controls the thermodynamic conditions of the simulation. |
| Simulation Time | 10 - 100 nanoseconds | The duration over which the molecular trajectory is calculated. |
| Time Step | 1 - 2 femtoseconds | The integration time step for solving the equations of motion. |
Note: This table outlines typical settings for an MD simulation of an organic molecule in solution.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Analogues (excluding biological activity)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physical or chemical properties. researchgate.netscirp.org While QSAR often refers to biological activity, the same principles apply to non-biological endpoints (QSPR). For a series of analogues of this compound, QSPR models could be developed to predict properties without the need for extensive experimentation.
The development of a QSPR model involves several steps:
Data Set Selection: A series of structurally related α-sulfonyl ketones is chosen for which a specific property (e.g., boiling point, acidity of the α-proton, chromatographic retention time) is known.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be categorized as:
Topological: Describing molecular connectivity (e.g., valence connectivity index). nih.gov
Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).
Steric/Geometrical: Describing the size and shape of the molecule (e.g., van der Waals volume, surface area).
Physicochemical: Such as the octanol-water partition coefficient (LogP). mdpi.com
Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to build an equation that links a subset of the most relevant descriptors to the property of interest. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.
For analogues of this compound, a QSPR model could predict the pKa of the α-proton based on descriptors related to the electron-withdrawing strength of substituents on the sulfonyl group or the length of the alkyl chain. researchgate.net
| Descriptor Class | Example Descriptor | Property It May Influence |
| Electronic | ELUMO (LUMO Energy) | Redox potential, susceptibility to reduction. |
| Physicochemical | LogP | Chromatographic retention time, solubility in nonpolar solvents. |
| Topological | Molecular Connectivity Index (¹χ) | Boiling point, viscosity. |
| Quantum Chemical | Partial charge on α-proton | Acidity (pKa). |
| Geometrical | Solvent Accessible Surface Area (SASA) | Rate of reaction with bulky reagents. |
Note: This table lists examples of molecular descriptors and the properties they are often correlated with in QSPR studies.
Analytical Methodologies for Characterization and Mechanistic Elucidation of 1 Methanesulfonyl Nonan 2 One
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular architecture of 1-(Methanesulfonyl)nonan-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, culminating in a comprehensive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The methanesulfonyl group (CH₃SO₂) is expected to produce a sharp singlet due to its three equivalent protons, which are shielded by the sulfone group. bipm.org Protons on the carbon adjacent to the sulfone group (α-protons) are deshielded and would appear further downfield. nih.govresearchgate.net The methylene (B1212753) protons adjacent to the carbonyl group (C=O) are also deshielded. The long heptyl chain will show a series of overlapping multiplets, with the terminal methyl group appearing as a distinct triplet at the most upfield position.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ketone is highly deshielded and is expected to appear significantly downfield, typically in the range of 205-220 ppm. libretexts.orgoregonstate.edu The carbon of the methanesulfonyl group will also be in a distinct region. The methylene carbon situated between the sulfone and ketone groups (the α-carbon) is influenced by both electron-withdrawing groups, leading to a characteristic chemical shift. The remaining carbons of the heptyl chain would appear in the aliphatic region of the spectrum. oregonstate.edu
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| CH₃-SO₂ | ~3.0 (s, 3H) | ~40-45 |
| SO₂-CH₂-CO | ~4.2 (s, 2H) | ~60-70 |
| C=O | - | ~205-215 |
| CO-CH₂-(CH₂)₅-CH₃ | ~2.5 (t, 2H) | ~40-45 |
| CO-CH₂-CH₂-(CH₂)₄-CH₃ | ~1.6 (quint, 2H) | ~23-28 |
| (CH₂)₄ | ~1.2-1.4 (m, 8H) | ~22-32 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. s = singlet, t = triplet, quint = quintet, m = multiplet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. acs.org The IR spectrum of this compound is expected to be dominated by strong absorptions characteristic of its sulfone and ketone groups.
The sulfone group (SO₂) exhibits two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch. researchgate.net The carbonyl group (C=O) of the aliphatic ketone will show a strong, sharp absorption band. orgchemboulder.comlibretexts.org The presence of the long alkyl chain will be confirmed by C-H stretching and bending vibrations.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric S=O Stretch | Sulfone (SO₂) | 1350 - 1300 | Strong |
| Symmetric S=O Stretch | Sulfone (SO₂) | 1160 - 1120 | Strong |
| C=O Stretch | Aliphatic Ketone | 1725 - 1705 | Strong |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2960 - 2850 | Strong |
Note: These ranges are based on established correlation tables for the indicated functional groups. libretexts.orgmsu.eduacs.orgresearchgate.netsci-hub.se
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. wikipedia.org Upon ionization, the this compound molecule will form a molecular ion (M⁺), the mass of which confirms the compound's molecular weight.
The fragmentation of the molecular ion is predictable based on the functional groups present. Ketones commonly undergo α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgochemacademy.comyoutube.com This can result in the loss of the heptyl radical or the methanesulfonylmethyl radical. Another common fragmentation pathway for ketones is the McLafferty rearrangement, provided there is a hydrogen atom on the γ-carbon that can be transferred to the carbonyl oxygen. jove.comuctm.edu The sulfone group can also influence fragmentation, potentially leading to the loss of SO₂ or the CH₃SO₂ radical.
Predicted Key Fragmentation Ions for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 206 | [M]⁺ | Molecular Ion |
| 127 | [CH₃SO₂CH₂CO]⁺ | α-cleavage (loss of C₇H₁₅˙) |
| 107 | [C₇H₁₅CO]⁺ | α-cleavage (loss of ˙CH₂SO₂CH₃) |
| 79 | [CH₃SO₂]⁺ | Cleavage of C-S bond |
Note: m/z values are calculated based on the most common isotopes. The relative abundance of these fragments would depend on the ionization energy. libretexts.orgmiamioh.edu
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC would be a suitable method.
In a typical setup, a nonpolar stationary phase (like C18) would be used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. auroraprosci.com The separation is based on the differential partitioning of the analyte between the two phases. Detection can be achieved using a UV detector, as the ketone carbonyl group exhibits some UV absorbance. For enhanced sensitivity and specificity, especially for quantitative analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed, which creates a derivative that strongly absorbs UV light. sigmaaldrich.comchromatographyonline.com HPLC is also scalable and can be used for preparative purposes to isolate pure samples of the compound.
Typical HPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV (e.g., at 210 nm or after derivatization at 360 nm) |
| Flow Rate | 1.0 mL/min (analytical) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org This method is suitable for compounds that are thermally stable and sufficiently volatile. Given its molecular weight and structure, this compound is likely amenable to GC-MS analysis. leprosy-information.orgacs.org
The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint for identification. nih.gov This technique is highly sensitive and can be used to detect and identify trace amounts of the compound and any volatile impurities. reddit.com
Typical GC-MS Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Nonpolar or mid-polar capillary (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (scanning a mass range, e.g., 40-300 amu) |
Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography for related compounds)
X-ray diffraction studies on various β-keto sulfones and their derivatives, such as β-hydroxy sulfones, have been successfully performed, revealing key structural parameters. nih.gov For instance, the crystal structures of aluminum complexes of β-hydroxy sulfones, formed from the reduction of β-keto sulfones, have been determined. nih.gov These studies provide precise measurements of bond lengths and angles within the C-S(O)₂-C-C=O framework's derivatives. For example, in related aluminum-coordinated β-hydroxy sulfones, the S-C bond lengths are typically around 1.78-1.79 Å, and the angles around the tetrahedral sulfur atom of the sulfonyl group are consistent with sp³ hybridization. nih.gov
Furthermore, X-ray analysis has been instrumental in unequivocally confirming the structures of complex reaction products where the methanesulfonyl group is involved in unexpected rearrangements. In one such case, an X-ray structure was essential to identify a 1,3-sulfonyl migration product, confirming the final connectivity that could not be unambiguously determined by spectroscopy alone. nih.gov
The conformation of molecules containing the sulfonyl group is another critical aspect revealed by crystallography. Studies on various heterocyclic sulfones show that the geometry around the sulfur atom is consistently tetrahedral. mdpi.comresearchgate.net The conformation of the larger molecule is often influenced by intermolecular forces, such as hydrogen bonding, where the sulfonyl oxygens can act as hydrogen bond acceptors. mdpi.comresearchgate.net For this compound, it is expected that the flexible nonyl chain would adopt a low-energy conformation in the crystal lattice, while the polar methanesulfonyl and ketone groups would dictate the intermolecular packing interactions.
The table below summarizes typical bond lengths and angles for the sulfonyl group as determined from crystallographic data of related compounds.
| Parameter | Typical Value | Reference Compound Type |
| S=O Bond Length | ~1.43 - 1.45 Å | Heterocyclic Sulfones mdpi.com |
| C-S Bond Length | ~1.78 - 1.79 Å | β-hydroxy sulfone complexes nih.gov |
| O=S=O Bond Angle | ~117° - 120° | Heterocyclic Sulfones mdpi.com |
| C-S-C Bond Angle | ~104° - 106° | Heterocyclic Sulfones mdpi.com |
This data is derived from structurally related compounds and serves as an estimation for this compound.
Kinetic Studies and Reaction Monitoring Techniques
Understanding the reaction kinetics and mechanism of the formation of this compound is essential for process optimization, yield maximization, and ensuring reaction safety. Kinetic studies investigate the rate at which a reaction proceeds and how that rate is influenced by factors such as concentration of reactants, temperature, and catalysts.
The synthesis of β-keto sulfones like this compound can be achieved through various routes, such as the C-C bond formation via coupling reactions or the oxidation of corresponding β-keto sulfides. organic-chemistry.orgorganic-chemistry.org Monitoring the progress of these reactions is crucial for kinetic analysis. Modern organic synthesis relies on a variety of in-situ (real-time) monitoring techniques that provide immediate feedback on the status of a reaction without the need for cumbersome workup procedures. waters.com
Reaction Monitoring Techniques:
Several analytical methods can be employed to monitor the synthesis of this compound:
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can separate and identify reactants, intermediates, and products, providing quantitative data over time.
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating components of a reaction mixture. Coupled with a UV or MS detector, it can provide quantitative concentration data for kinetic modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing a quantitative measure of reaction conversion directly in the reaction vessel (in-situ NMR).
Infrared (IR) Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can track changes in the concentration of functional groups. For instance, monitoring the appearance of the ketone (~1715 cm⁻¹) and sulfonyl (~1300 cm⁻¹ and ~1150 cm⁻¹) stretches can indicate product formation.
A typical kinetic study would involve setting up the reaction under controlled conditions (e.g., constant temperature) and taking aliquots of the reaction mixture at specific time intervals. These aliquots are then analyzed using one of the techniques mentioned above to determine the concentration of reactants and products.
Rate = k[α-halo ketone]ˣ[sulfinate]ʸ
Where 'x' and 'y' are the reaction orders. The activation energy (Ea) for the reaction can also be determined by conducting the experiment at various temperatures and applying the Arrhenius equation. This information provides deep mechanistic insights, such as identifying the rate-limiting step of the reaction. researchgate.net
| Technique | Information Obtained | Mode | Advantages |
| TLC | Qualitative progress | At-line | Fast, inexpensive |
| HPLC/GC-MS | Quantitative concentration | At-line/On-line | High accuracy, identifies byproducts |
| NMR Spectroscopy | Quantitative concentration, structural info | In-situ/At-line | Non-destructive, detailed structural data |
| FTIR Spectroscopy | Functional group concentration | In-situ/On-line | Real-time, non-invasive |
By applying these monitoring techniques and conducting detailed kinetic studies, a comprehensive understanding of the formation of this compound can be achieved, leading to a more efficient and controlled synthetic process.
Future Research Directions and Emerging Opportunities for 1 Methanesulfonyl Nonan 2 One
Development of Catalytic Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 1-(methanesulfonyl)nonan-2-one, the ketone functionality is a prime target for asymmetric reduction to produce chiral β-hydroxy sulfones, which are themselves valuable synthetic intermediates. nih.govsemanticscholar.org
Future research should focus on developing catalytic asymmetric methods to control the stereochemistry at the C2 position. Promising avenues include:
Asymmetric Transfer Hydrogenation (ATH): This technique has proven effective for the reduction of other β-keto sulfones. nih.gov The sulfonyl group can act as a directing group, influencing the stereochemical outcome of the hydride transfer from a chiral catalyst. nih.gov Investigating various chiral ruthenium (Ru) or rhodium (Rh) catalysts with different chiral ligands could yield high enantioselectivity for the corresponding (R)- or (S)-1-(methanesulfonyl)nonan-2-ol. colab.wsorganic-chemistry.org A one-pot synthesis combining the formation of the β-keto sulfone with a subsequent asymmetric transfer hydrogenation in an aqueous medium presents a highly efficient and sustainable strategy. organic-chemistry.org
Enzyme-Catalyzed Reduction: Ketoreductases (KREDs) are highly selective biocatalysts for the reduction of ketones to alcohols. rsc.org Screening a library of KREDs could identify enzymes capable of reducing this compound to either the (R)- or (S)-alcohol with excellent conversion and enantiomeric excess (>99% ee). rsc.org This biocatalytic approach offers mild reaction conditions and high stereoselectivity. researchgate.net
Asymmetric Cyclopropanation: For derivatives of this compound, such as the corresponding α-diazo compound, catalytic asymmetric intramolecular cyclopropanation represents a powerful tool. thieme-connect.dethieme-connect.com This method can generate complex polycyclic structures with multiple stereocenters, with the sulfonyl group aiding in achieving high enantioselectivity. thieme-connect.comacs.org
Table 1: Potential Catalytic Systems for Asymmetric Synthesis
| Strategy | Catalyst Type | Potential Outcome for this compound | Key Advantages |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ru(II) or Rh(III) complexes | Enantiomerically enriched (R)- or (S)-1-(methanesulfonyl)nonan-2-ol | High enantioselectivity, functional group tolerance. nih.govcolab.ws |
| Enzyme-Catalyzed Reduction | Ketoreductases (KREDs) | (R)- or (S)-1-(methanesulfonyl)nonan-2-ol with very high ee. rsc.org | Exceptional selectivity, green reaction conditions (aqueous media). rsc.orgresearchgate.net |
| Asymmetric Cyclopropanation | Copper or Rhodium catalysts with chiral ligands | Chiral bicyclic compounds from α-diazo derivatives. thieme-connect.de | Creation of complex, rigid scaffolds for further functionalization. acs.org |
Exploration of Novel Organometallic Reactions Involving the Sulfonyl and Ketone Groups
The dual functionality of this compound provides multiple reaction sites for organometallic reagents. The ketone's carbonyl carbon is electrophilic, while the protons on the α-carbon (C1) are acidic due to the adjacent electron-withdrawing sulfonyl and keto groups, allowing for enolate formation.
Future research could explore:
Reactions at the Carbonyl Group: Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can add to the ketone to form tertiary alcohols. The long nonane (B91170) chain may present steric challenges that could be overcome with more reactive organometallic species or by using Lewis acid catalysts to enhance the ketone's electrophilicity.
Enolate Chemistry: The active methylene (B1212753) group is a versatile handle for C-C bond formation. rsc.org Using a base, the α-sulfonyl carbanion can be generated and subsequently used in alkylation or acylation reactions. It can also participate in condensation reactions, such as the Knoevenagel or Julia-Lythgoe olefination, to create more complex molecular architectures. wikipedia.org
Reductive Desulfonylation: The methanesulfonyl group can be removed under reductive conditions using reagents like aluminum amalgam or samarium(II) iodide. wikipedia.org This "traceless" nature of the sulfonyl group is highly valuable. A synthetic sequence could involve using the sulfonyl group to direct a stereoselective reduction of the ketone, followed by its removal to yield a chiral secondary alcohol that would be difficult to synthesize directly. nih.gov
Reactions with Aluminum Alkyls: Alkyl aluminum compounds have been shown to reduce β-keto sulfones to β-hydroxy sulfones. nih.govdntb.gov.ua Exploring reagents like diisobutylaluminium hydride (DIBAL-H) or triethylaluminum (B1256330) (Et3Al) with this compound could provide a simple and efficient method for its hydrogenation. nih.govmdpi.com
Integration into Sustainable and Green Chemical Synthesis Protocols
Modern chemical synthesis prioritizes environmentally benign methods. Future work on this compound should incorporate green chemistry principles.
Key opportunities include:
Catalyst-Free Synthesis: Some methods for creating β-keto sulfones proceed without any metal catalyst, for example, by reacting alkynes with sodium sulfinates promoted by BF₃·OEt₂ using oxygen from the air as the oxidant. mdpi.com Exploring similar catalyst- and additive-free approaches for the synthesis of this compound would align with green chemistry goals. nih.gov
Electrochemical Methods: Electrosynthesis offers a sustainable alternative to traditional methods that use stoichiometric oxidants or catalysts. organic-chemistry.orgrsc.org The synthesis of β-keto sulfones has been achieved electrochemically from aryl methyl ketones and sodium sulfinates using simple graphite (B72142) electrodes and methanol (B129727) as a solvent. organic-chemistry.org Applying this to nonan-2-one and sodium methanesulfinate (B1228633) could provide a green route to the target compound.
Photocatalysis: Visible-light-mediated synthesis using recyclable photocatalysts like graphitic carbon nitride (g-C₃N₄) represents a cutting-edge sustainable approach. rsc.org Such methods can construct β-keto sulfones from simple precursors under mild conditions, often with wide substrate variability. rsc.orgmdpi.com
Use of Greener Solvents: Many traditional syntheses of sulfones rely on volatile organic compounds (VOCs). Future protocols should focus on using greener solvents like water, ethanol (B145695), or deep eutectic solvents (DES), which are low-cost, biodegradable, and recyclable. rsc.orgtandfonline.com Microwave-assisted synthesis in an aqueous medium has also been shown to be an efficient and eco-friendly method for preparing β-keto sulfones. tandfonline.com
Table 2: Comparison of Traditional vs. Green Synthesis Protocols for β-Keto Sulfones
| Parameter | Traditional Methods | Emerging Green Methods |
|---|---|---|
| Catalyst | Often requires transition-metal catalysts or strong bases. organic-chemistry.orgnih.gov | Catalyst-free, organocatalytic, photocatalytic, or enzymatic. rsc.orgnih.govrsc.orgorganic-chemistry.org |
| Solvent | Volatile organic compounds (VOCs). rsc.org | Water, ethanol, deep eutectic solvents (DES). rsc.orgtandfonline.com |
| Energy Source | Conventional heating (often requiring harsh conditions). organic-chemistry.org | Visible light, electricity, microwaves. organic-chemistry.orgrsc.orgtandfonline.com |
| Byproducts | Stoichiometric amounts of waste. rsc.org | Higher atom economy, reduced waste. nih.gov |
Advanced Material Science Applications of this compound Scaffolds
The functional groups within this compound offer anchor points for creating novel materials. The sulfonyl group, in particular, is known to impart desirable properties to polymers and other materials.
Emerging opportunities include:
High Refractive Index Polymers: Sulfonyl groups are known to increase the refractive index of polymers while maintaining good chromatic dispersion (high Abbe number). researchgate.net By incorporating the this compound scaffold into polyesters or polyacrylates, it may be possible to develop new optical materials for lenses or optoelectronic applications. researchgate.net The long alkyl chain could simultaneously enhance solubility and processability.
Nonlinear Optical (NLO) Materials: Molecules containing sulfonyl groups have been investigated for their second-order nonlinear optical properties, which are useful in telecommunications and data processing. acs.org By functionalizing the this compound core with electron-donating and electron-accepting groups, new NLO-active chromophores could be designed.
Polymer Modification: The ketone or a derived functional group (e.g., alcohol, amine) could be used to graft the molecule onto existing polymer backbones. For instance, chitosan (B1678972) has been chemically modified with β-keto sulfone derivatives to create new biomaterials with potential anti-cancer properties. tandfonline.com A similar approach could be used with the title compound to impart new functionalities to biopolymers or synthetic polymers.
Sulfonyl Fluoride Click Chemistry: The methanesulfonyl group could potentially be converted to a sulfonyl fluoride. Sulfonyl fluorides are key hubs for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for connecting molecular building blocks in materials science and chemical biology. nih.gov This would transform this compound into a versatile platform for creating complex molecular architectures and functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Methanesulfonyl)nonan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of nonan-2-one using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization involves controlling stoichiometry (1:1.2 molar ratio of ketone to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield. Reaction progress is monitored by TLC or GC-MS. For scale-up, catalytic DMAP (4-dimethylaminopyridine) may enhance efficiency .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methanesulfonyl group (δ ~3.0 ppm for CH3SO2 in 1H; δ ~45–50 ppm for SO2 in 13C) and the ketone carbonyl (δ ~210 ppm in 13C). The nonan-2-one backbone shows methylene/methyl splitting patterns .
- IR Spectroscopy : Strong absorption bands at ~1350 cm⁻¹ and ~1150 cm⁻¹ (S=O asymmetric/symmetric stretching) confirm sulfonyl group presence.
- Mass Spectrometry : Molecular ion peaks ([M+H]+) and fragmentation patterns (e.g., loss of SO2 or CH3 groups) validate structure .
Advanced Research Questions
Q. How can researchers address contradictory data in the sulfonylation mechanisms of ketones like this compound?
- Methodological Answer : Contradictions in reaction pathways (e.g., competing nucleophilic attack sites) are resolved via:
- Kinetic Studies : Monitoring intermediate formation using stopped-flow NMR or time-resolved IR.
- Isotopic Labeling : Introducing deuterium at the ketone α-position to track regioselectivity.
- Computational Modeling : Density Functional Theory (DFT) calculations to compare activation energies of proposed mechanisms .
Q. What strategies resolve low yields in multi-step syntheses involving methanesulfonyl groups?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during sulfonylation .
- In Situ Generation : Avoid isolating unstable intermediates (e.g., methanesulfonyl chloride generated from methanesulfonic acid and PCl5).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonyl group solubility and reactivity .
Q. How can structure-activity relationship (SAR) studies guide biological activity assessment of this compound analogs?
- Methodological Answer :
- Analog Synthesis : Modify the nonan-2-one chain length or introduce substituents (e.g., halogens, aryl groups) to probe steric/electronic effects.
- Biological Assays : Test antimicrobial (MIC assays) or enzyme inhibitory activity (e.g., COX-2 inhibition via ELISA), comparing results to structurally related sulfonyl ketones .
Q. What computational approaches predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., proteins) to prioritize synthesis of high-affinity analogs.
- Machine Learning : Train models on existing sulfonyl ketone reactivity datasets to predict optimal reaction conditions .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported sulfonylation regioselectivity.
Resolution :
- Experimental Validation : Repeat reactions under controlled conditions (moisture-free, inert atmosphere) to exclude environmental variables.
- Cross-Validation : Compare NMR data with literature (e.g., methanesulfonyl chemical shifts ) and crystallographic data from related compounds (e.g., sulfonyl-containing furans ).
- Collaborative Studies : Share raw data (e.g., chromatograms, spectral files) with independent labs for reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
